molecular formula C4H5Br B1144272 3-Bromo-1-butyne CAS No. 18868-72-9

3-Bromo-1-butyne

Cat. No. B1144272
CAS RN: 18868-72-9
M. Wt: 132.9865
InChI Key:
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Description

3-Bromo-1-butyne, also known as 1-Bromo-3-butyne or 4-Bromo-1-butyne, is a chemical compound with the molecular formula C4H5Br . It is used as a building block for synthesis . The molecular weight of this compound is approximately 132.99 .


Molecular Structure Analysis

The molecular structure of this compound consists of four carbon atoms, five hydrogen atoms, and one bromine atom . The exact structure can be determined using various spectroscopic techniques.


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and varied. The lowest energy dissociative photoionization channel is Br-loss . The energetics of the samples and nine C4H5 and C4H5+ structures are explored using G4 theory .

Scientific Research Applications

  • Photoelectron-photoion coincidence studies : 3-Bromo-1-butyne, along with its isomers, has been used in studies to investigate the energetics of bromobutyne isomers. This research is significant in understanding the dissociative photoionization processes in these compounds (Bodi & Hemberger, 2014).

  • Effects of deuterium substitution : Studies have investigated the impact of deuterium substitution on the solvolysis reactions of this compound variants, providing insights into the reaction mechanisms and the role of isotopic substitution (Shiner, Wilson, Heinemann, & Solliday, 1962).

  • Precursor for organic synthesis : Research has shown that this compound can serve as a precursor in the synthesis of other organic compounds, such as 2-bromo-1,3-butadiene, demonstrating its utility in organic chemistry (Bader, Hopf, & Sieper, 1989).

  • Preparation and application in synthesis : The compound has been used in the preparation of lower homologues of bromoacetylene, highlighting its role in the synthesis of complex organic molecules (Brandsma & Verkruijsse, 1990).

  • Investigation of vibrational bands : this compound has been utilized in the study of vibrational bands of organic radicals, contributing to the understanding of the spectroscopic properties of these radicals (Brown, Ellis, Martin, & McCunn, 2020).

  • Kinetic studies in hydrogenation reactions : Kinetic studies of hydrogenation reactions on various catalysts have employed this compound, providing valuable data on reaction mechanisms and catalyst effectiveness (Boitiaux, Cosyns, & Robert, 1987).

  • Synthesis of functionalized organic compounds : this compound has been used in the synthesis of α-allenic alcohols and their conversion into other organic derivatives, demonstrating its versatility in organic synthesis (Iyoda, Kanao, Nishizaki, & Oda, 1989).

Mechanism of Action

Although the precise mechanism of action of 3-Bromo-1-butyne is not fully elucidated, it is postulated that the bromine atom within the molecule acts as a nucleophile. This nucleophilic property enables it to react with electrophiles, forming new covalent bonds .

Safety and Hazards

3-Bromo-1-butyne is considered hazardous. It is a flammable liquid and vapor. It is toxic if swallowed and may cause an allergic skin reaction . It should be kept away from heat, sparks, open flames, and hot surfaces. Contaminated work clothing should not be allowed out of the workplace .

Future Directions

The future directions of 3-Bromo-1-butyne research could involve its use in the synthesis of more complex molecules. For instance, it has been used in the synthesis of 2,4,5-trisubstituted oxazoles by a gold-catalyzed formal [3+2] cycloaddition .

properties

IUPAC Name

3-bromobut-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Br/c1-3-4(2)5/h1,4H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJVGTWBTIEAMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449088
Record name 3-bromobut-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18668-72-9
Record name 3-bromobut-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-1-butyne
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